molecular formula C15H19N3 B14544852 3-Azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile, 2,3,4-trimethyl- CAS No. 62365-57-5

3-Azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile, 2,3,4-trimethyl-

Cat. No.: B14544852
CAS No.: 62365-57-5
M. Wt: 241.33 g/mol
InChI Key: RYUCZJHOHCUWNY-UHFFFAOYSA-N
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Description

3-Azaspiro[55]undeca-1,4-diene-1,5-dicarbonitrile, 2,3,4-trimethyl- is a complex organic compound with the molecular formula C14H17N3 It is part of the azaspiro compound family, characterized by a spiro-connected bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile, 2,3,4-trimethyl- typically involves the reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile in the presence of a base such as potassium hydroxide or sodium ethylate in ethanol . The reaction proceeds through a series of condensation and cyclization steps to form the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile, 2,3,4-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert nitrile groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

3-Azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile, 2,3,4-trimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile, 2,3,4-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile
  • Diethyl 2,4-bis(bromomethyl)-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarboxylate
  • 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile

Uniqueness

3-Azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile, 2,3,4-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups at positions 2, 3, and 4 enhances its stability and reactivity compared to other similar compounds .

Properties

CAS No.

62365-57-5

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

2,3,4-trimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile

InChI

InChI=1S/C15H19N3/c1-11-13(9-16)15(7-5-4-6-8-15)14(10-17)12(2)18(11)3/h4-8H2,1-3H3

InChI Key

RYUCZJHOHCUWNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(CCCCC2)C(=C(N1C)C)C#N)C#N

Origin of Product

United States

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